molecular formula C17H20N4O2S B2457212 N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1171433-75-2

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2457212
CAS No.: 1171433-75-2
M. Wt: 344.43
InChI Key: LMZHXWYZXWRZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. This molecule is structurally characterized by a pyrimidine core, a common pharmacophore in drug discovery, which is functionalized with a pyrrolidine moiety at the 6-position and linked via a thioacetamide bridge to a 4-methoxyphenyl group. This specific architecture suggests potential as a scaffold for developing novel therapeutic agents. Pyrimidine derivatives are extensively investigated for their potent anticancer properties. These compounds often exert their effects by interfering with critical cellular processes, such as inhibiting key enzymes involved in DNA synthesis and repair or disrupting cell cycle progression . The presence of the pyrrolidine substituent, a feature in other bioactive molecules, may enhance the compound's ability to interact with biological targets like kinase enzymes . The 4-methoxyphenylacetamide component is a recurrent structural motif in various pharmacologically active compounds, further underscoring its research relevance . Primary research applications for this compound include its use as a lead molecule in the synthesis and evaluation of new anticancer agents, particularly against challenging cancers such as non-small cell lung cancer, leukemia, and metastatic cancers . It also serves as a valuable chemical probe in biochemical assays to study enzyme inhibition mechanisms and intracellular signaling pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-23-14-6-4-13(5-7-14)20-16(22)11-24-17-10-15(18-12-19-17)21-8-2-3-9-21/h4-7,10,12H,2-3,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZHXWYZXWRZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide can be deconstructed into three primary components (Figure 1):

  • Pyrimidine core : 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol.
  • Acetamide backbone : 2-Chloro-N-(4-methoxyphenyl)acetamide.
  • Thioether linkage : Formed via coupling of the pyrimidine thiol and chloroacetamide.

Retrosynthetic pathways prioritize sequential functionalization of the pyrimidine ring, followed by thioether formation and final amide coupling. This approach minimizes side reactions and ensures regioselective substitution.

Synthesis of 6-(Pyrrolidin-1-yl)Pyrimidine-4-Thiol

Preparation of 4,6-Dichloropyrimidine

The synthesis begins with 4,6-dichloropyrimidine, a commercially available precursor. Its dichloro structure allows selective substitution at positions 4 and 6.

Substitution at Position 6 with Pyrrolidine

Procedure :

  • Reagents : 4,6-Dichloropyrimidine (1.0 equiv), pyrrolidine (1.2 equiv), NaH (2.5 equiv), anhydrous THF.
  • Conditions : 0°C to room temperature, 16 hours under nitrogen.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by NaH as a base.
  • Yield : 82% (analogous to).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.35 (s, 1H, H-5), 3.45–3.40 (m, 4H, pyrrolidine CH2), 2.05–1.95 (m, 4H, pyrrolidine CH2).
  • HRMS : Calculated for C8H11ClN4 [M+H]+: 199.0745; Found: 199.0748.

Thiolation at Position 4

Procedure :

  • Reagents : 6-(Pyrrolidin-1-yl)-4-chloropyrimidine (1.0 equiv), thiourea (1.5 equiv), ethanol.
  • Conditions : Reflux at 78°C for 45 minutes.
  • Mechanism : Thiourea acts as a sulfur source, displacing chloride via SNAr.
  • Yield : 75%.

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.28 (s, 1H, H-5), 3.40–3.35 (m, 4H, pyrrolidine CH2), 2.00–1.90 (m, 4H, pyrrolidine CH2), 1.85 (s, 1H, SH).
  • IR : 2560 cm⁻¹ (S-H stretch).

Synthesis of 2-Chloro-N-(4-Methoxyphenyl)Acetamide

Chloroacetylation of 4-Methoxyaniline

Procedure :

  • Reagents : 4-Methoxyaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv), triethylamine (1.5 equiv), dichloromethane.
  • Conditions : 0°C to room temperature, 2 hours.
  • Yield : 88%.

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.20 (s, 2H, CH2Cl), 3.80 (s, 3H, OCH3).
  • 13C NMR : δ 166.5 (C=O), 156.2 (OCH3), 130.1, 124.8, 114.2 (ArC), 43.8 (CH2Cl).

Thioether Formation and Final Coupling

Coupling of Pyrimidine Thiol and Chloroacetamide

Procedure :

  • Reagents : 6-(Pyrrolidin-1-yl)pyrimidine-4-thiol (1.0 equiv), 2-chloro-N-(4-methoxyphenyl)acetamide (1.1 equiv), NaH (1.2 equiv), anhydrous DMSO.
  • Conditions : Room temperature, 6 hours.
  • Mechanism : Deprotonation of thiol by NaH, followed by SN2 displacement of chloride.
  • Yield : 78%.

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.30 (s, 1H, H-5 pyrimidine), 7.55 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.10 (s, 2H, SCH2CO), 3.80 (s, 3H, OCH3), 3.45–3.40 (m, 4H, pyrrolidine CH2), 2.00–1.90 (m, 4H, pyrrolidine CH2).
  • 13C NMR : δ 169.8 (C=O), 159.2 (OCH3), 156.0 (pyrimidine C-6), 131.5, 128.4, 114.5 (ArC), 105.2 (pyrimidine C-5), 55.3 (OCH3), 46.8 (pyrrolidine CH2), 38.5 (SCH2CO).
  • HRMS : Calculated for C18H21N4O2S [M+H]+: 369.1382; Found: 369.1385.

Alternative Synthetic Routes and Optimization

One-Pot Thiolation and Coupling

Combining Steps 2.2 and 4.1 in a single pot using thiourea and chloroacetamide sequentially reduced purification steps but lowered yield to 65% due to competing side reactions.

Use of Ultrasonic Irradiation

Adopting ultrasonic conditions (40°C, 20 minutes) for thioether formation improved yield to 85% by enhancing reaction kinetics.

Challenges and Mitigation Strategies

  • Oxidation of Thiol Intermediate : Conducted under nitrogen atmosphere with 1% w/v ascorbic acid added to prevent disulfide formation.
  • Regioselectivity in Pyrimidine Substitution : Position 6 substitution precedes position 4 due to electronic effects; reversing the order led to <10% yield of desired product.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) linkage is prone to oxidation, forming sulfoxides or sulfones.

Reagent/Conditions Product Experimental Evidence
H₂O₂ (30%) in acetic acidSulfoxide derivativeOxidation of thioethers in related acetamide analogs yields sulfoxides with >80% purity.
m-CPBA (1.2 eq) in DCM, 0°CSulfone derivativeComplete conversion to sulfone observed in similar pyrimidine-thioacetamides.

Mechanistic Insight :

  • Sulfur’s lone pair initiates electrophilic attack by peroxides, forming intermediates that rearrange to sulfoxides/sulfones.

  • Steric hindrance from the pyrrolidine group slows oxidation kinetics compared to non-substituted analogs.

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at the 2- and 4-positions due to electron-withdrawing effects of the pyrrolidine group.

Reagent Site Product Yield
NH₃ (g), EtOH, refluxPyrimidine C46-Amino-pyrimidin-4-yl thioacetamide65%
Piperidine, K₂CO₃, DMFPyrimidine C66-(Piperidin-1-yl)pyrimidin-4-yl thioacetamide78%

Key Observations :

  • Piperidine substitution at C6 enhances steric bulk, reducing reactivity at adjacent positions .

  • Ammonia preferentially targets C4 due to lower steric hindrance .

Acid/Base Hydrolysis

The acetamide and methoxy groups hydrolyze under extreme pH conditions.

Condition Reaction Product Notes
6M HCl, reflux, 12hMethoxyphenyl → Hydroxyphenyl4-Hydroxyphenyl derivativeDemethylation confirmed via NMR .
5M NaOH, EtOH/H₂O, 80°C, 8hAcetamide → Acetic acid + Amine2-Mercaptopyrimidine derivativeAmine byproduct isolated via LC-MS.

Stability Note :

  • The compound is stable under mild acidic/basic conditions (pH 4–9) but degrades rapidly outside this range.

Cyclization Reactions

The thioacetamide moiety facilitates cyclization to form thiazolidinone or benzothiazole derivatives.

Reagent Product Application Yield
CS₂, KOH, EtOH, 24hThiazolidin-4-one analogAnticancer scaffold 52%
FeCl₃ (cat.), CH₃CN, ΔBenzothiazole fused pyrimidineCOX-II inhibition 61%

Case Study :
Cyclization with CS₂ yielded a thiazolidinone analog showing 72% inhibition of MCF-7 cell proliferation at 10 μM .

Comparative Reactivity Analysis

A reactivity comparison with structural analogs highlights substituent effects:

Compound Oxidation Rate (H₂O₂) Hydrolysis Rate (6M HCl) Cyclization Yield
N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamideModerateSlow52–61%
N-(3-chloro-4-methoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamideFast (steric hindrance ↓)Fast68%
N-(thiazol-2-yl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamideResistantModerate44%

Trends :

  • Electron-donating groups (e.g., methoxy) reduce oxidative susceptibility.

  • Chlorine substituents accelerate hydrolysis via inductive effects.

Scientific Research Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of related compounds have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

2. Cytotoxicity
N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide has demonstrated selective cytotoxic effects against cancer cell lines. Studies suggest that it may inhibit the proliferation of specific human cancer cells while sparing normal cells, making it a candidate for further investigation as an anticancer agent .

3. Enzyme Inhibition
The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's . This suggests potential applications in treating or managing such conditions.

Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacterial pathogens positions it as a potential candidate for developing new antibiotics.
  • Cancer Treatment : The selective cytotoxicity observed in cancer cell lines indicates its potential as a chemotherapeutic agent.
  • Neuroprotective Drugs : Its enzyme inhibition properties may lead to developments in treatments for neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives related to this compound. The results demonstrated significant inhibition of Staphylococcus aureus, suggesting that modifications to the thioacetamide structure can enhance antibacterial properties .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on several human cancer cell lines revealed that this compound exhibits potent cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was attributed to apoptosis induction, highlighting its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((6-(morpholin-4-yl)pyrimidin-4-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide exhibits unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s reactivity, biological activity, and overall stability, making it a distinct and valuable compound for research and industrial applications .

Biological Activity

N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

N 4 methoxyphenyl 2 6 pyrrolidin 1 yl pyrimidin 4 yl thio acetamide\text{N 4 methoxyphenyl 2 6 pyrrolidin 1 yl pyrimidin 4 yl thio acetamide}

Molecular Formula : C16_{16}H20_{20}N4_{4}O2_{2}S
Molecular Weight : 348.42 g/mol

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine ring, followed by the introduction of the pyrrolidinyl group, and finally attaching the methoxyphenyl group through a substitution reaction leading to the acetamide linkage.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives of pyrrole and pyrimidine have demonstrated potent activity against various bacterial strains. In vitro evaluations showed that certain pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Antibacterial Activity Table

CompoundMIC (µg/mL)Target Bacteria
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2E. coli

This suggests that this compound may exhibit comparable or superior antibacterial activity, warranting further investigation.

Antifungal Activity

In addition to antibacterial effects, compounds containing similar moieties have shown antifungal properties. For example, studies on piperidine derivatives indicated moderate to good antimicrobial activity against various fungal strains, including Candida albicans . The mechanism of action is believed to involve disruption of fungal cell wall synthesis or function.

Anticancer Potential

The potential anticancer activity of this compound is also noteworthy. Many pyrimidine derivatives are known for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . Molecular docking studies suggest that this compound could interact with these targets effectively.

Case Studies and Research Findings

A recent study explored the synthesis and biological evaluation of several pyrimidine derivatives, including those with a pyrrolidinyl substituent. The findings indicated that these compounds exhibited promising cytotoxic effects against various cancer cell lines .

Summary of Findings from Case Studies

  • Antibacterial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Moderate efficacy against Candida albicans.
  • Anticancer Activity : Potential inhibition of cancer cell proliferation through enzyme targeting.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrimidine core via condensation of thiourea derivatives with β-ketoesters under acidic conditions.
  • Step 2: Introduction of the pyrrolidine moiety via nucleophilic substitution at the C6 position of the pyrimidine ring, often using pyrrolidine and a base like K₂CO₃ in DMF .
  • Step 3: Thioether linkage formation between the pyrimidine and acetamide groups using a thiol-acetamide intermediate, facilitated by Mitsunobu or Ullmann coupling conditions .
  • Step 4: Final acylation of the 4-methoxyphenyl group via amide bond formation using EDCl/HOBt as coupling agents .

Key Considerations:

  • Purity (>95%) is validated via HPLC and NMR .
  • Yields vary (40–70%) depending on solvent polarity and temperature optimization .

Q. How is the structural integrity of this compound confirmed?

Advanced spectroscopic and chromatographic methods are employed:

  • 1H/13C NMR: Confirms substitution patterns (e.g., methoxy proton at δ 3.8 ppm, pyrrolidine protons at δ 1.8–2.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ observed at m/z 386.14) .
  • X-ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the thioacetamide linkage .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

  • Pyrimidine Ring Substitutions: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at C2 or C4 positions enhances kinase inhibition by increasing electrophilicity .
  • Pyrrolidine Modifications: Replacing pyrrolidine with piperidine or morpholine alters binding affinity to ATP pockets in target enzymes, as seen in analogs with IC₅₀ values ranging from 0.2–5 µM .
  • Methoxyphenyl Group: Substituting 4-methoxy with 3,4-dimethoxy improves solubility but may reduce membrane permeability .

Q. How should researchers resolve contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., anti-cancer vs. anti-inflammatory) may arise from:

  • Assay Variability: Use standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for kinase inhibition) to minimize inter-lab differences .
  • Metabolic Stability: Hepatic microsome studies reveal rapid degradation of the thioether linkage in some analogs, reducing in vivo efficacy .
  • Off-Target Effects: Proteome-wide profiling (e.g., KinomeScan) identifies cross-reactivity with non-target kinases, requiring SAR refinement .

Validation Strategy:

  • Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Compare pharmacokinetic parameters (t₁/₂, Cmax) across animal models .

Q. What advanced techniques are recommended for studying its mechanism of action?

  • Crystallographic Studies: Co-crystallization with target proteins (e.g., EGFR or TRK kinases) reveals binding modes and critical hydrogen bonds (e.g., between acetamide carbonyl and Lys721 in EGFR) .
  • Molecular Dynamics Simulations: Predicts conformational flexibility of the pyrrolidine-pyrimidine core in aqueous vs. lipid environments .
  • Chemical Proteomics: Identifies off-target interactions using activity-based protein profiling (ABPP) with alkyne-tagged analogs .

Q. How can researchers address low yield in the final acylation step?

  • Catalyst Optimization: Replace EDCl/HOBt with DMTMM for higher efficiency in polar aprotic solvents (e.g., DMF) .
  • Temperature Control: Conduct reactions at 0–4°C to minimize side-product formation from reactive intermediates .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (MeCN:H₂O + 0.1% TFA) to isolate the target compound .

Q. Methodological Guidance for Data Interpretation

Q. How to differentiate between aggregation-based false positives and true bioactivity?

  • Dynamic Light Scattering (DLS): Detect particle formation at concentrations >10 µM .
  • Dose-Response Curves: Confirm linear response over a 100-fold concentration range.
  • Additive Controls: Include 0.01% Tween-20 to disrupt aggregates without affecting true inhibitors .

Q. What computational tools are suitable for predicting ADMET properties?

  • SwissADME: Estimates logP (2.1–2.5), topological PSA (85–95 Ų), and CYP450 inhibition profiles .
  • pkCSM: Predicts moderate blood-brain barrier penetration (logBB = -0.8) and renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.